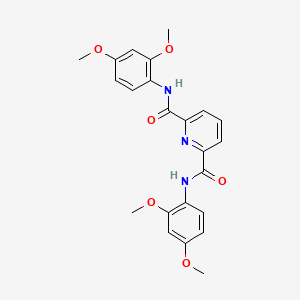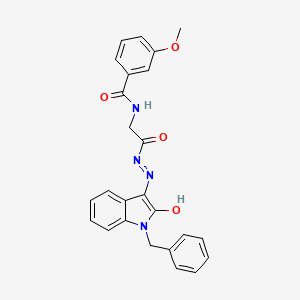![molecular formula C24H20FN3OS B11120061 [4-(2-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120061.png)
[4-(2-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thiophene ring through a cross-coupling reaction. The piperazine moiety can be introduced via nucleophilic substitution, followed by the addition of the fluorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline involves its interaction with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the quinoline and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler analog that lacks the quinoline and thiophene rings.
1-(2-Fluorobenzyl)piperazine: Similar to the above but with a benzyl group instead of a phenyl group.
1-(4-Fluorophenyl)piperazine: Another analog with the fluorine atom in a different position on the phenyl ring.
Uniqueness
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-(thiophen-2-yl)quinoline is unique due to its combination of a quinoline core, a thiophene ring, and a fluorophenyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20FN3OS |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C24H20FN3OS/c25-19-7-2-4-9-22(19)27-11-13-28(14-12-27)24(29)18-16-21(23-10-5-15-30-23)26-20-8-3-1-6-17(18)20/h1-10,15-16H,11-14H2 |
InChI Key |
AGVWENKFSHEFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119981.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119982.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B11119991.png)
![7-chloro-N-[3-(dimethylamino)propyl]-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxamide](/img/structure/B11119992.png)
![2-Ethoxy-6-[9-ethyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11119994.png)
![3-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11119996.png)


![2-Ethoxy-6-[9-methyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11120016.png)
![{4-[2-(2-Fluorophenyl)-1-hydroxyiminoethyl]-3-hydroxyphenoxy}methyl cyanide](/img/structure/B11120029.png)
![3-(sec-butyl)-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11120033.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120036.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11120051.png)
